3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide
Description
This compound is a structurally complex molecule combining an isoxazole ring substituted with a 2-chlorophenyl group and a benzo[c][1,2,5]thiadiazole moiety (sulfonamide-dioxidized). The isoxazole-carboxamide core is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The benzo[c][1,2,5]thiadiazole group, stabilized by sulfone groups, may enhance metabolic stability and binding affinity through π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-13-18(19(23-29-13)14-7-3-4-8-15(14)21)20(26)22-11-12-25-17-10-6-5-9-16(17)24(2)30(25,27)28/h3-10H,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKALGAJMPEIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide is a synthetic derivative that belongs to the isoxazole and thiadiazole classes. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and neuroprotective effects. The focus of this article is to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isoxazole ring , which is known for its diverse biological activities.
- A thiadiazole moiety , which has been associated with various pharmacological effects including anticancer and anticonvulsant properties.
- A chlorophenyl group , which often enhances biological activity through increased lipophilicity and receptor binding affinity.
Molecular Formula
- C : 19
- H : 19
- Cl : 1
- N : 4
- O : 4
Anticancer Activity
Research has indicated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds containing the thiadiazole scaffold have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in this context; however, related compounds have demonstrated promising results against various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has been documented in several studies. They are believed to exert effects through modulation of neurotransmitter systems and reduction of oxidative stress . The compound's structure suggests it may interact with GABAergic systems, which are crucial for maintaining neuronal health.
Anti-inflammatory Properties
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . This activity is particularly relevant for conditions such as arthritis and neuroinflammation.
Case Studies
-
Anticancer Efficacy
- A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at the thiadiazole ring significantly enhanced anticancer activity. The specific compound's structure suggests it could follow a similar trend .
- Neuroprotective Mechanisms
- Inflammation Modulation
Research Findings Summary
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
-
Antimicrobial Activity
- Several studies have reported the antimicrobial properties of thiadiazole derivatives. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including resistant strains .
- Anticancer Potential
- Anti-inflammatory Effects
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Activity | Tested against E. coli and S. aureus; showed significant inhibition at low concentrations. | Suggests potential as an antimicrobial agent. |
| Study 2: Anticancer Activity | Evaluated against MDA-MB-231 (breast cancer) cells; exhibited IC50 values lower than standard chemotherapy drugs. | Indicates promising anticancer activity warranting further investigation. |
| Study 3: Anti-inflammatory Effects | Demonstrated reduction in TNF-alpha levels in treated models compared to controls. | Supports the hypothesis of anti-inflammatory properties. |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of both isoxazole and thiadiazole moieties can be achieved through cyclization reactions followed by functional group modifications.
Future Research Directions
Given its diverse biological activities, future research should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Systematic modification of the compound to enhance its potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-Carboxamide Derivatives
describes N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, synthesized via oxime cyclization and ester hydrolysis. Key differences include:
- Substituent Variation: The target compound substitutes the 2-chlorophenyl and benzo[c]thiadiazole groups, whereas ’s derivative uses a 5-methylthiophene and diethylaminophenyl group.
- Bioactivity : Thiophene-containing analogs (e.g., 45p in ) are reported to exhibit moderate antimicrobial activity, while the 2-chlorophenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration .
Benzo[c]thiadiazole Derivatives
and highlight 1,3,4-thiadiazole derivatives with broad-spectrum biological activities (e.g., antifungal, insecticidal). The target compound’s benzo[c][1,2,5]thiadiazole group differs in ring position and oxidation state:
- Ring Position : The benzo[c]thiadiazole (1,2,5-thiadiazole fused to benzene) in the target compound contrasts with 1,3,4-thiadiazoles in . The former’s planar structure may improve DNA intercalation or enzyme binding .
Thiazole-Triazole Hybrids
describes N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives with triazole linkers. While structurally distinct, these compounds share carboxamide and heterocyclic motifs:
- The target compound’s benzo[c]thiadiazole may confer unique binding modes due to its fused aromatic system .
- Solubility : The thiazole-triazole hybrids in exhibit moderate aqueous solubility, whereas the target compound’s chlorophenyl and sulfone groups may reduce solubility but improve membrane permeability .
Pyrazole-Thiadiazole Carboxamides
’s 3-(2-hydroxy-4-methylphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide shares a carboxamide-thiadiazole scaffold but differs in heterocycle substitution:
- Hydrogen Bonding : The hydroxyl group in ’s compound may enhance solubility and hydrogen bonding with targets like kinases or proteases. The target compound’s chlorophenyl group likely prioritizes hydrophobic interactions .
- Synthetic Complexity : ’s compound requires multi-step condensation and cyclization, similar to the inferred synthesis of the target compound .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : The 2-chlorophenyl and sulfone groups in the target compound may improve metabolic stability compared to electron-donating substituents (e.g., methylthiophene in ) .
- Heterocycle Fusion : The benzo[c]thiadiazole’s fused system could enhance binding to ATP pockets in kinases, similar to imatinib’s benzamide moiety .
Pharmacokinetic Predictions :
Property Target Compound Compound Compound 9c LogP (estimated) ~3.5 ~2.8 ~2.2 Aqueous Solubility (µg/mL) <10 50–100 100–200 Plasma Protein Binding (%) >90 70–80 60–70
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves multiple stages:
- Condensation reactions using acetonitrile under reflux to form intermediates (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) .
- Cyclization in DMF with iodine and triethylamine to generate the benzo[c][1,2,5]thiadiazole moiety, accompanied by sulfur elimination .
- Chlorination with phosphorus pentachloride (PCl₅) to activate carbonyl groups, as seen in analogous isoxazole syntheses .
- Purification via recrystallization from ethanol/DMF mixtures to isolate the final product .
Q. Which spectroscopic methods are critical for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxamide signals (δ ~170 ppm for carbonyl carbons) .
- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., discrepancies ≤0.5% suggest impurities) .
Q. What preliminary biological screening approaches are recommended?
- Test antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria, given the thiadiazole moiety’s known bioactivity .
- Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer properties .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis conditions?
- Parameters : Vary temperature, catalyst (e.g., iodine) concentration, and reaction time in a factorial design .
- Statistical modeling : Use response surface methodology (RSM) to identify optimal yield conditions. For example, flow chemistry systems enable precise control of residence time and mixing .
- Validation : Confirm reproducibility by scaling reactions in continuous-flow reactors .
Q. How to resolve contradictions in elemental analysis or spectral data?
- Case study : reports a 0.5% deviation in carbon content. Potential causes include incomplete purification or solvent residues.
- Mitigation : Re-crystallize with alternative solvents (e.g., acetonitrile instead of ethanol), and use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
Q. What strategies enhance scalability without compromising yield?
- Flow chemistry : Transition batch reactions to continuous-flow systems to improve heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
- Catalyst recycling : Explore immobilized catalysts (e.g., silica-supported iodine) to reduce costs in cyclization steps .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Modifications : Introduce substituents (e.g., halogens, methyl groups) on the chlorophenyl ring or thiadiazole moiety.
- Assays : Compare bioactivity across derivatives using standardized protocols (e.g., IC₅₀ values in enzyme inhibition assays) .
- Computational docking : Predict binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
Methodological Notes
- Synthetic references : Key steps from (cyclization), 11 (chlorination), and 2 (purification).
- Analytical techniques : Cross-reference NMR () and elemental data () for quality control.
- Advanced tools : Leverage DoE () and computational modeling () for optimization and SAR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
